(S)-3-Amino-5-phenylpentanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-5-phenylpentanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, C6H5-), and a pentanoic acid group (a 5-carbon chain with a carboxylic acid, -COOH). The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement of its atoms .
Molecular Structure Analysis
The molecular structure would consist of a 5-carbon chain (pentanoic acid) with a phenyl group attached to one of the carbons and an amino group attached to another. The exact structure would depend on which carbons the phenyl and amino groups are attached to .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amino group might participate in acid-base reactions, while the carboxylic acid could undergo reactions typical for acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and reactivity would be influenced by the presence and position of the functional groups .Scientific Research Applications
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Hydrochloric Acid : Hydrochloric acid is a strong inorganic acid with a wide range of applications. It is used to remove stains from metals, including iron, copper, and brass . In various industrial processes, it is instrumental in adjusting pH levels to meet specific requirements, ensuring the efficiency and effectiveness of water-dependent operations . In the chemical industry, it is used in the production of a myriad of products including plastics, dyes, and pharmaceuticals .
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Hypochlorous Acid : Hypochlorous acid exhibits antimicrobial properties and has been demonstrated to promote re-epithelialization in wound healing with low cytotoxicity to keratinocytes and fibroblasts. Its dermatologic application includes infection prevention, wound care and scar management, inflammatory modulation, treatment in atopic dermatitis and pruritus. Emerging research has discussed potential applications in acne vulgaris, seborrheic dermatitis, and tumor suppression .
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l-glutamic acid lithium chloride : An l-glutamic acid lithium chloride (LGLC) semi-organic nonlinear optical crystal has been grown using a slow evaporation process. The LGLC crystal’s SHG efficiency was 1.21 times greater compared to the standard reference crystal KDP .
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Hydrochloric Acid : Hydrochloric acid is a strong inorganic acid with a wide range of applications. It is used to remove stains from metals, including iron, copper, and brass . In various industrial processes, it is instrumental in adjusting pH levels to meet specific requirements, ensuring the efficiency and effectiveness of water-dependent operations. In the chemical industry, it is used in the production of a myriad of products including plastics, dyes, and pharmaceuticals.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-5-phenylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXWQCQDYAEFF-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375842 | |
Record name | (S)-3-Amino-5-phenylpentanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-5-phenylpentanoic acid hydrochloride | |
CAS RN |
331846-97-0 | |
Record name | (S)-3-Amino-5-phenylpentanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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